molecular formula C7H4BrIN2 B7886384 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B7886384
M. Wt: 322.93 g/mol
InChI Key: HOECLEPKMMURHQ-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of bromine and iodine atoms attached to the pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine typically starts with 1H-pyrrolo[3,2-c]pyridine as the starting material. The bromination reaction is carried out using N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position of the pyrrolo[3,2-c]pyridine ring . The iodination is then achieved by reacting the intermediate with an appropriate iodinating agent, such as iodine or an iodine-containing compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Iodine or Iodinating Agents: Used for introducing the iodine atom.

    Palladium Catalysts: Employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrrolopyridine derivatives with different functional groups attached to the core structure .

Scientific Research Applications

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and iodine atoms allows for versatile functionalization and modification, making it a valuable compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

7-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOECLEPKMMURHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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